(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate
Overview
Description
“(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” is a chemical compound. However, specific details about this compound are not readily available1. It’s worth noting that it contains a pyrrolo[2,3-c]pyridine core, which is a common structure in many bioactive molecules2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate”. However, there are general methods for synthesizing pyrrolo[2,3-c]pyridine derivatives3.Molecular Structure Analysis
The molecular structure of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” is not directly available. However, the compound contains a pyrrolo[2,3-c]pyridine core, which is a fused ring system with a five-membered ring (pyrrole) and a six-membered ring (pyridine)21.Chemical Reactions Analysis
Specific chemical reactions involving “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not available. However, pyrrolo[2,3-c]pyridine derivatives are known to participate in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not directly available. However, a related compound, 5-Chloro-1H-pyrrolo[2,3-b]pyridine, is a solid with a molecular weight of 152.581.Scientific Research Applications
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Scientific Field: Diabetes Research
- Application Summary : Pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods of Application : In vitro antidiabetic analysis was conducted to evaluate the compounds’ antidiabetic action . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .
- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range . These compounds also displayed binding affinity from −8.2 and −8.5 kcal/mol .
-
Scientific Field: Cancer Research
- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .
- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro analysis was conducted to evaluate the compounds’ effect on breast cancer 4T1 cell proliferation and apoptosis .
- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .
-
Scientific Field: Antidiabetic Drug Development
- Application Summary : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods of Application : In vitro antidiabetic analysis was conducted to evaluate the compounds’ antidiabetic action . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .
- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range . These compounds also displayed binding affinity from −8.2 and −8.5 kcal/mol .
-
Scientific Field: Cancer Therapy
- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .
- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro analysis was conducted to evaluate the compounds’ effect on breast cancer 4T1 cell proliferation and apoptosis .
- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .
-
Scientific Field: Antidiabetic Drug Development
- Application Summary : Novel pyrrolo[2,3-d]pyrimidine-based analogues were designed, synthesized, and evaluated for their ability to inhibit the α-amylase enzyme in order to treat diabetes .
- Methods of Application : In vitro antidiabetic analysis was conducted to evaluate the compounds’ antidiabetic action . Molecular docking of all compounds was performed with Bacillus paralicheniformis α-amylase enzyme .
- Results : Compounds 5b, 6c, 7a, and 7b demonstrated excellent antidiabetic action with IC50 values in the 0.252–0.281 mM range . These compounds also displayed binding affinity from −8.2 and −8.5 kcal/mol .
-
Scientific Field: Cancer Therapy
- Application Summary : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed with potent activities against FGFR1, 2, and 3 . These compounds could potentially be used in cancer therapy .
- Methods of Application : The compounds were tested for their inhibitory activity against FGFR1, 2, and 3 . In vitro analysis was conducted to evaluate the compounds’ effect on breast cancer 4T1 cell proliferation and apoptosis .
- Results : Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It also significantly inhibited the migration and invasion of 4T1 cells .
Safety And Hazards
The safety and hazards of “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not directly available. However, related compounds can pose hazards, such as acute toxicity and eye irritation4.
Future Directions
The future directions of research on “(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate” are not specified. However, pyrrolo[2,3-c]pyridine derivatives have potential for development into antidiabetic drugs2. Furthermore, a related compound has been granted orphan designation for the treatment of tenosynovial giant cell tumour5.
properties
IUPAC Name |
methyl (E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9(15)3-2-8-6-7-4-5-13-10(7)11(12)14-8/h2-6,13H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIDAOSLDRZLPL-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=NC(=C2C(=C1)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=NC(=C2C(=C1)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673634 | |
Record name | Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)acrylate | |
CAS RN |
1198098-49-5 | |
Record name | Methyl (2E)-3-(7-chloro-1H-pyrrolo[2,3-c]pyridin-5-yl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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